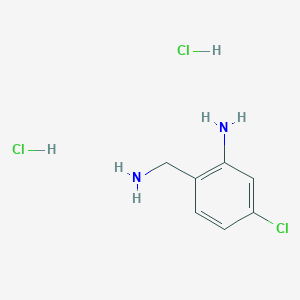
2-(Aminomethyl)-5-chloroaniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-chloroaniline;dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl3N2 and its molecular weight is 229.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Sequential Reductive Dehalogenation of Chloroanilines
Chloroaniline compounds, including those related to 2-(Aminomethyl)-5-chloroaniline, have been studied for their biodegradation potential in polluted aquifers. The research found that microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines under methanogenic conditions, suggesting a novel approach for bioremediation of environments contaminated with chloroaniline compounds (E. Kuhn & J. M. Suflita, 1989).
Material Science
Structural and Optical Properties of Quinoline Derivatives
Research into the structural and optical properties of certain quinoline derivatives, including analogs of 2-(Aminomethyl)-5-chloroaniline, has been conducted. These studies have focused on thin films of the compounds for potential applications in electronics and optics. The findings include detailed analyses of their polycrystalline nature, optical properties, and the implications for electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Aminoethinylation Reactions
Studies on the chemical reactivity of chloroaniline derivatives, including those structurally related to 2-(Aminomethyl)-5-chloroaniline, have investigated their role in aminoethinylation reactions. These reactions are crucial for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (G. Himbert & Wolfgang Brunn, 1985).
Environmental Chemistry and Toxicology
Degradation and Toxicity Evaluation of Chloroaniline in Wastewater
Ionizing radiation has been explored as a method to degrade chloroaniline compounds in chemical wastewater, which are difficult to remove through conventional treatment. This study provides insight into the degradation mechanisms and evaluates the toxicity reduction potential, offering an alternative treatment option for chloroaniline-contaminated wastewater (Shizong Wang & Jianlong Wang, 2021).
Synthesis of Heterocyclic Derivatives
Synthesis of New Heterocyclic Compounds
Research into the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a compound related to 2-(Aminomethyl)-5-chloroaniline, has led to the discovery of various new compounds with potential applications in pharmaceuticals. These studies underline the importance of chloroaniline derivatives in the development of new medicinal agents (L. Peyrot et al., 2001).
Propriétés
IUPAC Name |
2-(aminomethyl)-5-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPVNHSZGTPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
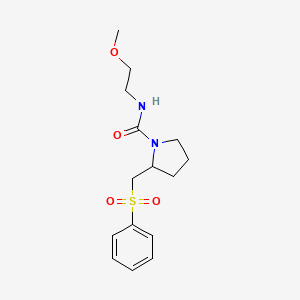
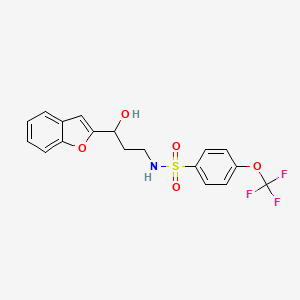
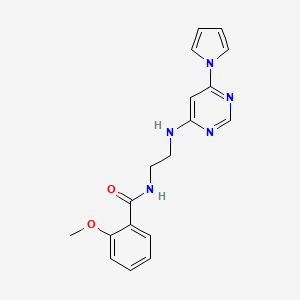
![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)
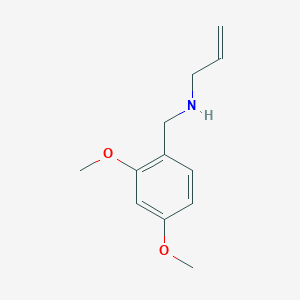
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)
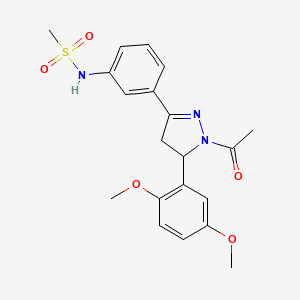

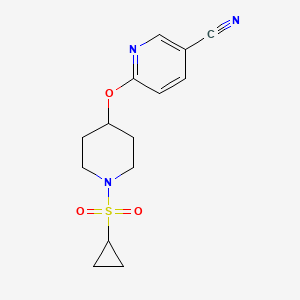
![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)
![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide](/img/structure/B2609524.png)

